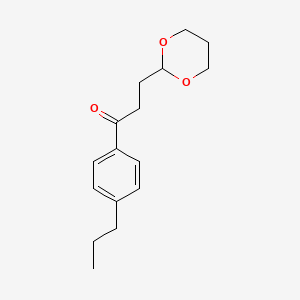

3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone

描述

3-(1,3-Dioxan-2-yl)-4'-n-propylpropiophenone is a propiophenone derivative featuring a 1,3-dioxane ring fused to the ketone-bearing carbon and an n-propyl substituent at the 4'-position of the phenyl ring. The compound’s synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution reactions, as inferred from analogous pathways for related dioxane-containing compounds (e.g., acid chloride intermediates and oxalyl chloride activation) .

属性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-3-12-19-16/h5-8,16H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWOETXXVSOQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645975 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-30-7 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Overview

The synthesis of 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone generally follows a two-step approach:

Formation of the 1,3-Dioxane Ring:

This step involves the acid-catalyzed cyclization of ethylene glycol with an aldehyde or ketone precursor to form the 1,3-dioxane ring. The reaction typically proceeds under acidic conditions (e.g., using p-toluenesulfonic acid or sulfuric acid) to promote ring closure via acetal formation.Introduction of the 4'-n-Propylpropiophenone Moiety:

The propyl-substituted phenyl group is introduced through Friedel-Crafts acylation or alkylation reactions. This involves reacting propylbenzene derivatives with acyl chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) to form the propiophenone structure.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Acetal Formation (Dioxane) | Ethylene glycol, aldehyde/ketone, acid catalyst (e.g., p-TsOH) | Reflux in anhydrous solvent (e.g., toluene), removal of water by azeotropic distillation | Formation of 1,3-dioxane ring |

| 2 | Friedel-Crafts Acylation | Propylbenzene, acyl chloride, AlCl3 | Anhydrous conditions, low temperature (0–5 °C) to room temperature | Formation of propiophenone moiety |

Industrial Scale Considerations

- Batch vs. Continuous Flow: Industrial synthesis may employ batch reactors or continuous flow systems to optimize yield and purity.

- Solvent Selection: Non-polar solvents like toluene or dichloromethane are preferred for acylation steps to maintain catalyst activity.

- Catalyst Recovery: Lewis acid catalysts are often recovered and recycled to reduce costs.

- Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.

Reaction Mechanism Insights

- Dioxane Ring Formation: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, increasing electrophilicity. Ethylene glycol attacks, forming a hemiacetal intermediate, which cyclizes to the stable 1,3-dioxane ring upon loss of water.

- Friedel-Crafts Acylation: The Lewis acid catalyst coordinates with the acyl chloride, generating a highly electrophilic acylium ion. The aromatic ring of propylbenzene undergoes electrophilic substitution at the para position, yielding the propiophenone derivative.

Research Findings and Data

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Acid-catalyzed dioxane formation + Friedel-Crafts acylation | 70–85 | >98 | Optimized conditions yield high purity |

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of the dioxane ring and propylphenyl group.

- Mass Spectrometry: Molecular ion peak consistent with C16H22O3.

- Infrared Spectroscopy: Characteristic carbonyl stretch (~1700 cm⁻¹) and acetal C–O stretches (~1100 cm⁻¹).

Comparative Analysis with Similar Compounds

| Compound | Key Difference | Impact on Synthesis |

|---|---|---|

| 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | No propyl substituent | Simplified Friedel-Crafts step |

| 3-(1,3-Dioxan-2-yl)-1-(4-methylphenyl)propan-1-one | Methyl instead of propyl group | Slightly different reactivity in acylation |

The presence of the n-propyl group in the para position influences the electronic properties of the aromatic ring, affecting the regioselectivity and rate of Friedel-Crafts acylation.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Dioxane ring formation | Ethylene glycol, aldehyde/ketone, acid catalyst (p-TsOH) | Reflux, azeotropic water removal | 80–90 | High selectivity for 1,3-dioxane |

| 2 | Friedel-Crafts acylation | Propylbenzene, acyl chloride, AlCl3 | 0–5 °C to RT, anhydrous solvent | 70–85 | Para-substitution favored |

化学反应分析

Types of Reactions

“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the dioxane ring.

Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

科学研究应用

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism by which “3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The dioxane ring and propylphenyl group may play key roles in its binding affinity and activity.

相似化合物的比较

Discussion:

- Alkyl vs. Halogen Substituents: The n-propyl and isopropyl variants prioritize lipophilicity, making them suitable for nonpolar solvents or lipid-based applications. In contrast, halogenated derivatives (Cl, Br) exhibit greater polarity and reactivity, useful in cross-coupling reactions or as intermediates in drug discovery .

Structural Analogues in Pharmaceuticals

- Phenothiazine derivatives with 1,3-dioxan-2-yl groups (e.g., oxaflumazine) demonstrate psychosedative applications, suggesting the dioxane ring’s role in enhancing metabolic stability or receptor binding .

生物活性

3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a dioxane ring, which is known for its ability to enhance solubility and bioavailability of various drugs. Its molecular formula is C₁₃H₁₈O₂, and it has a molecular weight of approximately 210.28 g/mol. The presence of the dioxane moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds with dioxane structures can exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects. The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems.

Antimicrobial Activity

- Fungicidal Effects : A study highlighted that derivatives of dioxolane rings demonstrated excellent fungicidal activity against pathogens such as Rhizoctonia solani and Pyricularia oryzae . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential antifungal properties.

- Antibacterial Effects : Compounds similar in structure have shown antibacterial activity against Gram-positive bacteria like Staphylococcus aureus . This indicates a possible avenue for further investigation into the antibacterial properties of this compound.

Study on Dioxane Derivatives

A research study evaluated various dioxane derivatives for their biological activity, revealing that compounds containing dioxane rings exhibited significant inhibition against L. donovani, a parasite responsible for leishmaniasis . The study measured IC50 values (the concentration required to inhibit growth by 50%) and found promising results for several derivatives.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.0 | 50 | 10 |

| Compound B | 10.0 | 100 | 10 |

| Compound C | 15.0 | 150 | 10 |

This table illustrates the potential of dioxane-containing compounds in therapeutic applications, suggesting that further exploration of this compound could yield similar results.

Pharmacokinetics and Toxicology

常见问题

Q. What are the recommended synthetic methodologies for preparing 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone?

The synthesis typically involves a Friedel-Crafts acylation or Suzuki coupling to introduce the n-propyl and dioxane moieties. For example, substituting the iodo group in the structurally analogous compound 3-(1,3-dioxan-2-yl)-4'-iodopropiophenone (CAS 898785-52-9) with an n-propyl group via palladium-catalyzed cross-coupling could yield the target compound . Key steps include:

Q. How should researchers characterize the structural and purity properties of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the dioxane ring (δ 4.0–5.0 ppm for acetal protons) and n-propyl chain (δ 0.8–1.6 ppm) .

- Single-crystal X-ray diffraction : Resolve stereochemistry and bond lengths (e.g., C–C bonds at 1.48–1.52 Å for the propiophenone backbone) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What safety protocols are critical during handling and disposal?

Q. What solvent systems are optimal for solubility and reaction stability?

Q. How can researchers validate synthetic intermediates?

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ with <2 ppm error) .

- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and acetal C–O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., dioxane vs. benzene rings) influence electronic properties and reactivity?

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare electron-withdrawing effects of the dioxane ring versus phenyl groups .

- Experimental validation : Cyclic voltammetry to measure redox potentials (e.g., E₁/2 shifts by 0.2–0.3 V with dioxane substitution) .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. X-ray results)?

- Dynamic effects : Variable-temperature NMR to detect conformational flexibility in the dioxane ring .

- Crystallographic refinement : Apply Hirshfeld surface analysis to reconcile bond-length discrepancies (e.g., C–O bonds in dioxane: 1.41 Å experimentally vs. 1.39 Å computationally) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Q. How to assess biological activity in vitro while mitigating cytotoxicity?

Q. What advanced computational methods predict degradation pathways under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。